![molecular formula C14H16ClNO3 B3071409 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid CAS No. 1010938-67-6](/img/structure/B3071409.png)

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Vue d'ensemble

Description

“1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid” is a chemical compound with the IUPAC name 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylic acid . It has a molecular weight of 281.74 . The compound is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .

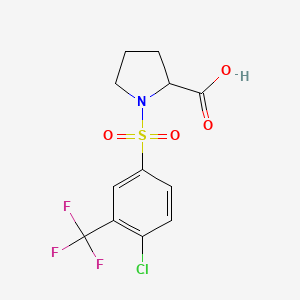

Molecular Structure Analysis

The molecular structure of “1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid moiety and a (4-chlorophenyl)acetyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Applications De Recherche Scientifique

Synthesis Applications

1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid is primarily used in chemical synthesis. Research indicates its utility in the preparation of various chemical compounds:

- Synthesis of Hydrochloride Compounds : Utilized as a starting material in the preparation of compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).

- Formation of Complexes with Chloroacetic Acid : Used to study the molecular structure, hydrogen bonding, and spectroscopic properties in complexes (A. Komasa et al., 2008).

- Creation of Nanomagnetic Reusable Catalysts : The acid is functionalized with Fe3O4 nanoparticles for the efficient synthesis of derivatives like 2,3-dihydroquinazolin-4(1H)-ones (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Structural and Spectroscopic Analysis

Research also focuses on the structural and spectroscopic analysis of this compound and its derivatives:

- Crystal Structure Studies : Examined through single-crystal X-ray diffraction and other spectroscopic techniques (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

- Spectroscopic Studies of Complexes : In-depth investigation of complexes formed with other acids, analyzed using Raman and FTIR spectroscopy and theoretical calculations (M. Anioła et al., 2016).

Medicinal Chemistry Applications

This compound is also explored in the context of medicinal chemistry:

- Antibacterial Activity : Synthesized derivatives have been evaluated for their potential as antibacterial agents (Kashif Iqbal et al., 2017).

- Enzyme Inhibitor Synthesis : Used in the synthesis of compounds that could act as enzyme inhibitors, with potential applications in drug discovery (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Mécanisme D'action

Target of Action

It is noted to be a potent antiviral agent .

Mode of Action

The compound is a structural analog of the amino acid 1,4-dihydropyridine . It has been shown to inhibit the replication of many viruses, including alphaviruses (e.g., Venezuelan equine encephalitis virus) and human immunodeficiency virus .

Biochemical Pathways

Given its antiviral activity, it likely interacts with viral replication pathways .

Pharmacokinetics

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is metabolized primarily through oxidation by cytochrome P450 enzymes or conjugation with glucuronic acid . These metabolic pathways can impact the bioavailability of the compound.

Result of Action

The compound has been shown to protect against infections in humans caused by alphaviruses and some other viruses . This suggests that it has a significant impact at the molecular and cellular level, likely inhibiting viral replication.

Analyse Biochimique

Biochemical Properties

The compound 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid interacts with various enzymes and proteins in biochemical reactions . It is metabolized primarily through oxidation by cytochrome P450 enzymes or conjugation with glucuronic acid .

Cellular Effects

This compound influences cell function by inhibiting the replication of many viruses . It can penetrate the blood-brain barrier and has been shown to protect against infections in humans caused by alphaviruses and some other viruses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . Specific information on any effects on metabolic flux or metabolite levels is not currently available.

Propriétés

IUPAC Name |

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-12-3-1-10(2-4-12)9-13(17)16-7-5-11(6-8-16)14(18)19/h1-4,11H,5-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHDGQPNBDNMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)

![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)

![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)

![1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071437.png)

![[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3071442.png)